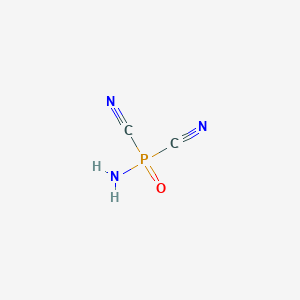
Phosphoramidic dicyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidic dicyanide is a compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to nitrogen and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoramidic dicyanide can be synthesized through various methods. One common approach involves the reaction of phosphorus oxychloride with an amine compound to form a phosphoramidate intermediate. This intermediate is then reacted with cyanide sources under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic dicyanide undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding oxides.
Reduction: Reducing agents can convert this compound into lower oxidation state compounds.
Substitution: This compound can undergo nucleophilic substitution reactions where the cyanide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoramidic oxides, while substitution reactions can produce a variety of substituted phosphoramidates .
Scientific Research Applications
Phosphoramidic dicyanide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological phosphorylation processes and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other organophosphorus compounds
Mechanism of Action
The mechanism of action of phosphoramidic dicyanide involves its interaction with molecular targets such as enzymes and nucleophiles. The compound can act as a phosphorylating agent, transferring phosphate groups to target molecules. This process is facilitated by the presence of both acidic and basic sites within the molecule, allowing it to participate in bifunctional catalytic pathways .
Comparison with Similar Compounds
Phosphoramidic dicyanide can be compared to other similar compounds such as phosphoramidates and phosphonamides. While all these compounds share a common phosphorus-nitrogen bond, this compound is unique due to the presence of cyanide groups, which impart distinct chemical properties and reactivity. Similar compounds include:
Phosphoramidates: Compounds with phosphorus-nitrogen bonds and various substituents.
Phosphonamides: Compounds with phosphorus-nitrogen bonds and additional functional groups
Properties
CAS No. |
25841-93-4 |
|---|---|
Molecular Formula |
C2H2N3OP |
Molecular Weight |
115.03 g/mol |
IUPAC Name |
[amino(cyano)phosphoryl]formonitrile |
InChI |
InChI=1S/C2H2N3OP/c3-1-7(5,6)2-4/h(H2,5,6) |
InChI Key |
VDCLULSJIVELLQ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)P(=O)(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



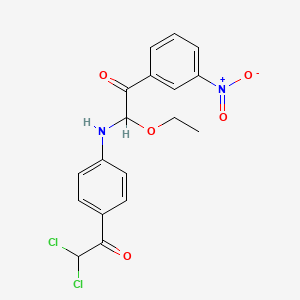


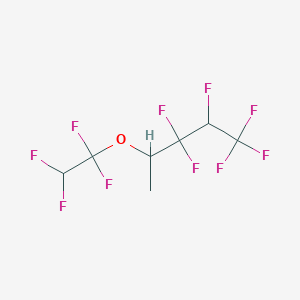

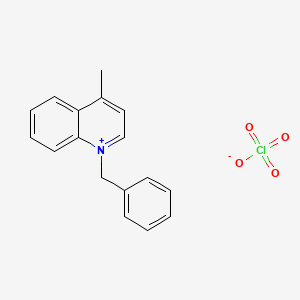
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline](/img/structure/B14692971.png)
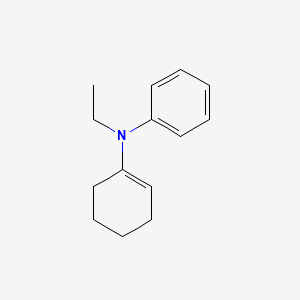
![2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14692991.png)
![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)
![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)


